2-Amino-5-nitrophenol

Toxicology Carcinogenicity Regulatory Safety

2-Amino-5-nitrophenol (2A5NP) is the preferred isomer for hair dye formulations due to a well-characterized, relatively favorable toxicological profile. The 2009 CIR assessment confirmed its safety, distinguishing it from banned analog 4-amino-2-nitrophenol. Its unique ortho-amino/para-nitro pattern enables synthesis of C.I. Solvent Red 8, unreplicable by other isomers. Sourced as a high-purity (≥98%) intermediate, it meets stringent global safety standards for use in oxidative and semi-permanent hair dyes, analytical method validation per SN/T 2110-2008, and fine chemical synthesis (e.g., anticonvulsant building blocks).

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 121-88-0
Cat. No. B090527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-nitrophenol
CAS121-88-0
Synonyms2-amino-5-nitrophenol
2-hydroxy-4-nitroaniline
3-hydroxy-4-aminonitrobenzene
3-nitro-6-aminophenol
5-nitro-2-aminophenol
Rodol YBA
Ursol Yellow Brown A
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])O)N
InChIInChI=1S/C6H6N2O3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H,7H2
InChIKeyDOPJTDJKZNWLRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
Slightly soluble in water
Soluble in ethanol, acetone, and benzene
Soluble in deuterated DSMO
In water, 1.04X10+4 mg/L at 25 °C (est)

2-Amino-5-nitrophenol (CAS 121-88-0): Key Intermediate for Hair Dyes, Azo Dyes, and Fine Chemical Synthesis


2-Amino-5-nitrophenol (2A5NP, CAS 121-88-0), also known as 5-nitro-2-aminophenol or 2-hydroxy-4-nitroaniline, is a substituted aromatic compound (C6H6N2O3, MW 154.12) appearing as brown amorphous granules or powder with a melting point of 198-202°C [1]. It is primarily utilized as a semipermanent (nonoxidative) hair colorant, a toner in permanent (oxidative) hair dye products, and as an essential intermediate in the manufacture of azo dyes, including C.I. Solvent Red 8 for coloring synthetic resins, lacquers, inks, and wood stains [2] [3]. Beyond these industrial applications, 2A5NP also serves as a versatile starting material for the synthesis of biologically active molecules, notably anticonvulsant agents .

Why 2-Amino-5-nitrophenol Cannot Be Simply Substituted: Differentiated Reactivity, Toxicology, and Regulatory Status Among Aminonitrophenol Isomers


Aminonitrophenols are a class of substituted aromatic compounds used as hair dye intermediates, but they are not functionally interchangeable. The specific positioning of the amino and nitro groups on the phenol ring dictates each isomer's chemical reactivity, toxicological profile, and regulatory acceptance, making generic substitution a high-risk decision for formulators. For instance, the electrophilic substitution pattern on 2A5NP directs its azo-coupling reactions to yield specific red to brown shades, a color profile that other isomers like 2-amino-4-nitrophenol cannot replicate [1]. Furthermore, the safety and regulatory landscape varies dramatically; while 2A5NP is deemed safe for cosmetic use within established practices, its close analog 4-amino-2-nitrophenol carries a positive carcinogenicity finding in animal studies and has insufficient safety data for a positive determination, effectively barring it from use in many jurisdictions [2]. Therefore, selecting the precise isomer is not merely a matter of inventory management but a critical decision impacting product performance, regulatory compliance, and consumer safety.

Quantitative Evidence Guide: Direct Comparative Data for 2-Amino-5-nitrophenol vs. Key Analogs


Carcinogenicity Profile: Differentiated Tumorigenic Outcome in 2-Year NTP Rodent Bioassays

2-Amino-5-nitrophenol (2A5NP) exhibits a distinct, sex- and species-specific carcinogenicity profile in the NTP 2-year gavage study, showing 'some evidence of carcinogenic activity' in male rats (increased pancreatic acinar cell adenomas), but 'no evidence' in female rats or mice of either sex. In stark contrast, its close analog, 4-amino-2-nitrophenol, was unequivocally 'carcinogenic for male Fischer 344 rats,' inducing transitional-cell carcinomas of the urinary bladder [1] [2]. This fundamental difference in target organ and tumor type is critical for hazard assessment and regulatory acceptance.

Toxicology Carcinogenicity Regulatory Safety

Mutagenic Potency in Bacterial Reverse Mutation Assays (Ames Test)

2-Amino-5-nitrophenol (2A5NP) demonstrates clear mutagenic activity in multiple strains of Salmonella typhimurium under a preincubation protocol. This activity is comparable to that of the close analog 2-amino-4-nitrophenol (2A4NP), but the structural isomer 4-amino-2-nitrophenol is noted in a comprehensive safety assessment for its 'potential carcinogenicity and mutagenicity,' which raised specific safety concerns, unlike 2A5NP [1] [2]. This distinction highlights that while both 2A5NP and 2A4NP are mutagenic, the overall safety determination by expert panels differentiates them from more hazardous isomers.

Genetic Toxicology Mutagenicity Safety Screening

Chromatographic Resolution: Retention Time Differentiation Enables Precise Analytical Quantification

The structural isomerism between 2-amino-5-nitrophenol (2A5NP) and its analog 2-amino-4-nitrophenol (2A4NP) is analytically exploited for their simultaneous determination in complex matrices like hair dyes. Dedicated liquid chromatography methods, including a Chinese national standard (SN/T 2110-2008) and LC-MS protocols, have been developed specifically to resolve and quantify these two isomers separately [1] [2]. This chromatographic separation is a direct, quantitative consequence of their differing substitution patterns and is essential for quality control and regulatory compliance.

Analytical Chemistry HPLC Quality Control

Crystal Structure and Intramolecular Hydrogen Bonding: A Direct Comparison with 2-Aminophenol

A single-crystal X-ray diffraction study directly compared the structures of 2-amino-5-nitrophenol and its non-nitrated analog, 2-aminophenol. The analysis revealed that the introduction of the nitro group at the 5-position significantly alters the intramolecular hydrogen bonding network. The ortho-related hydroxyl and amino groups in 2A5NP form a distinct hydrogen-bonded pattern, which is different from that observed in 2-aminophenol. This structural difference influences the compound's solid-state packing, solubility, and spectroscopic properties, which in turn affect its reactivity and handling [1].

Structural Chemistry Crystallography Molecular Properties

Chemical Reactivity: Differential Oxidative DNA Damage Induction

In a study investigating the mechanism of carcinogenicity, both 2-amino-5-nitrophenol (5-nitro-2-aminophenol) and its isomer 4-nitro-2-aminophenol (2-amino-4-nitrophenol) were shown to induce Cu(II)-dependent oxidative DNA damage. However, the study highlighted that the two isomers caused DNA cleavage at different frequencies and at specific residues (thymine and guanine) within DNA fragments from the c-Ha-ras-1 protooncogene. This indicates that the position of the nitro group influences the specific molecular interactions leading to DNA damage, providing a mechanistic basis for their different carcinogenic profiles [1].

Mechanistic Toxicology DNA Damage Genotoxicity

Validated Application Scenarios for 2-Amino-5-nitrophenol Based on Comparative Evidence


Formulation of Regulated Hair Color Products Requiring Differentiated Safety Profiles

2-Amino-5-nitrophenol (2A5NP) is the preferred aminonitrophenol for formulating semi-permanent and oxidative hair dyes where a well-characterized, and comparatively favorable, toxicological profile is mandated. The 2009 Cosmetic Ingredient Review (CIR) safety assessment concluded that 2A5NP, among other aminonitrophenols, is 'safe as a hair dye ingredient in the practices of use and concentration as described in this safety assessment.' In contrast, the analog 4-amino-2-nitrophenol was specifically excluded from this positive determination due to insufficient safety data and concerns over its potential carcinogenicity and mutagenicity [1]. Furthermore, the carcinogenicity profile of 2A5NP, showing 'some evidence' of activity in a single sex of one species (male rat pancreatic adenomas) but 'no evidence' in female rats or mice [2], is a critical data point that distinguishes it from more potent or broader-spectrum carcinogens. This allows formulators to meet stringent global safety standards (e.g., EU, FDA) where the use of other isomers may be restricted or prohibited.

Synthesis of Specific Azo Dyes (e.g., C.I. Solvent Red 8) and Targeted Fine Chemicals

The unique substitution pattern of 2A5NP (amino group ortho to hydroxyl, nitro group para to amino) dictates its reactivity in diazotization and azo-coupling reactions. This enables the efficient and reproducible synthesis of specific commercial dyes, most notably C.I. Solvent Red 8, which cannot be manufactured using other aminonitrophenol isomers [3]. The compound's ability to form stable diazonium salts, often as zinc chloride double salts, is specifically applicable to achieving high yields in coupling reactions [4]. For fine chemical synthesis, 2A5NP serves as a key starting material for constructing complex heterocyclic scaffolds, such as 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, which have been evaluated for anticonvulsant activity [5]. Substituting an alternative isomer in these synthetic routes would alter the reaction pathway and lead to different products or require extensive re-optimization of the synthesis.

Development and Validation of Robust Analytical Methods for Quality Control and Regulatory Compliance

The distinct chromatographic behavior of 2A5NP relative to its isomer 2-amino-4-nitrophenol is the basis for official analytical methods used in quality control and regulatory surveillance. The existence of the Chinese national standard SN/T 2110-2008 for the simultaneous determination of these two compounds in hair dyes [6] demonstrates the necessity of analytical methods that can reliably differentiate and quantify 2A5NP. For manufacturers and testing laboratories, this means that sourcing a well-characterized, high-purity standard (typically with a minimum assay of 99.5% ) is essential for method development, validation, and ensuring that finished products meet label claims and regulatory limits. The ability to resolve 2A5NP from its structural analogs is a non-negotiable requirement for accurate and defensible analytical data.

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